Tipranavir

Übersicht

Beschreibung

Tipranavir is a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. It is particularly effective against HIV strains that are resistant to other protease inhibitors. This compound is administered in combination with ritonavir to enhance its pharmacokinetic profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tipranavir involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tipranavir durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des this compound-Moleküls verändern.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen variieren je nach gewünschter Reaktion und beinhalten oft kontrollierte Temperaturen und pH-Werte .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

Introduction to Tipranavir

This compound is a nonpeptidic protease inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) infection. It is particularly effective for patients who have developed resistance to other protease inhibitors. Discovered by Pharmacia & Upjohn (now part of Pfizer), this compound has been marketed under the brand name Aptivus and is often used in combination with low-dose ritonavir to enhance its efficacy.

Clinical Trials and Efficacy

- RESIST Trials : The RESIST-1 and RESIST-2 studies were pivotal in establishing the efficacy of this compound. These trials enrolled over 1,400 treatment-experienced patients and demonstrated that this compound, when combined with ritonavir, significantly reduced viral loads compared to other treatment options .

- Paediatric Use : this compound has also been evaluated for use in paediatric populations. Phase II studies indicated its effectiveness in both antiretroviral-naive and -experienced children, showing promising results in managing HIV infection .

- Resistance Profiles : Studies indicate that this compound remains effective against various HIV strains, including those resistant to other drugs, making it a critical component of salvage therapy regimens for heavily treatment-experienced patients .

Combination Therapy

This compound is often used in combination with other antiretroviral agents to enhance therapeutic outcomes. The synergistic effects observed when combined with ritonavir or other classes of antiretrovirals can lead to improved patient responses and lower chances of resistance development .

Antiviral Activity Beyond HIV

Recent studies have explored the potential of this compound against other viruses, including flaviviruses like Zika virus and West Nile virus. In vitro experiments demonstrated that this compound exhibits dose-dependent antiviral activity against these pathogens, suggesting possible applications beyond HIV treatment .

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects such as gastrointestinal disturbances, hepatotoxicity, and potential cardiovascular issues. Monitoring liver function is crucial during treatment due to the risk of liver damage associated with its use .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it has limited bioavailability in its hard gel formulation; however, the soft capsule formulation improves absorption significantly. This enhancement allows for more effective dosing strategies in clinical settings .

Summary of Clinical Trial Results

| Study Name | Patient Population | Primary Endpoint | Results |

|---|---|---|---|

| RESIST-1 | 620 treatment-experienced adults | Viral load reduction at 24 weeks | Significant reduction compared to comparator |

| RESIST-2 | 863 treatment-experienced adults | Viral load reduction at 16 and 24 weeks | Confirmed efficacy across diverse populations |

Side Effects Profile

| Side Effect | Frequency | Management Strategies |

|---|---|---|

| Gastrointestinal issues | Common | Dose adjustment, symptomatic treatment |

| Hepatotoxicity | Moderate | Regular liver function tests |

| Cardiovascular issues | Rare | Monitoring and management of risk factors |

Wirkmechanismus

Tipranavir inhibits the HIV-1 protease enzyme, which is essential for the proteolytic cleavage of viral polyprotein precursors into functional proteins. By binding to the active site of the protease enzyme, this compound prevents the formation of mature, infectious viral particles. This inhibition disrupts the viral life cycle and reduces viral replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Darunavir: Ein weiterer Proteaseinhibitor zur Behandlung von HIV, bekannt für seine Wirksamkeit gegen medikamentenresistente Stämme.

Lopinavir: Wird häufig in Kombination mit Ritonavir eingesetzt, ähnlich wie Tipranavir.

Atazanavir: Ein Proteaseinhibitor mit einem anderen Resistenzprofil im Vergleich zu this compound

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner nicht-peptidischen Struktur, die es ihm ermöglicht, Protease-Enzyme zu hemmen, die eine Resistenz gegen andere peptidische Inhibitoren entwickelt haben. Seine Fähigkeit, die Aktivität gegen eine breite Palette von medikamentenresistenten HIV-Stämmen aufrechtzuerhalten, macht es zu einer wertvollen Option in der Salvage-Therapie für Patienten mit begrenzten Behandlungsmöglichkeiten .

Biologische Aktivität

Tipranavir (TPV) is a non-peptidic protease inhibitor (NPPI) used primarily in the treatment of HIV-1 infection, particularly in patients with drug-resistant strains. Its unique resistance profile and efficacy in various clinical settings have made it a significant player in antiretroviral therapy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the HIV-1 protease enzyme, which is crucial for viral replication. Unlike traditional protease inhibitors, TPV's structural flexibility allows it to maintain activity against HIV strains that exhibit resistance mutations to other protease inhibitors. This characteristic is attributed to its ability to fit into the active site of the protease enzyme even when mutations are present.

Phase III Trials: RESIST-1 and RESIST-2

The RESIST trials were pivotal in establishing the efficacy of TPV. These trials involved treatment-experienced patients who had previously failed multiple antiretroviral therapies. Key findings include:

- Patient Demographics : A total of 620 patients were enrolled in RESIST-1 and 863 in RESIST-2, all exhibiting extensive previous ARV exposure.

- Treatment Response : At week 48, TPV/r (this compound/ritonavir) demonstrated a treatment response rate of 33.6% compared to 15.3% for the comparator group (p < 0.001) .

- Durability of Response : Patients receiving TPV/r were more likely to achieve sustained viral suppression, with over 80% maintaining viral loads below 400 copies/mL at week 48.

| Study | TPV/r Treatment Response | Comparator Response | p-value |

|---|---|---|---|

| RESIST-1 | 33.6% | 15.3% | <0.001 |

| RESIST-2 | Higher than comparator | Lower than TPV/r | <0.001 |

Resistance Profile

This compound has shown remarkable efficacy against HIV strains with various resistance mutations. Studies have identified specific protease mutations associated with reduced susceptibility to TPV:

- Key Mutations : Mutations at positions such as L33I/V/F, V82A/F/L/T, and I84V have been noted as significant for resistance .

- Phenotypic Susceptibility : An increasing number of mutations (>8 TPV-associated mutations) correlated with reduced susceptibility and diminished virologic responses .

Pediatric Use and Efficacy

In pediatric populations, TPV/r has been evaluated for safety and efficacy:

- Study Design : An open-label randomized trial involving HIV-1-infected children aged 2–18 years was conducted to assess TPV/r's effectiveness.

- Results : At week 48, approximately 45.6% of patients on high-dose TPV/r achieved viral loads <400 copies/mL . Notably, younger patients (2–6 years) demonstrated better virologic responses compared to older age groups.

Safety Profile

While TPV/r is effective, it is associated with certain adverse effects:

Eigenschaften

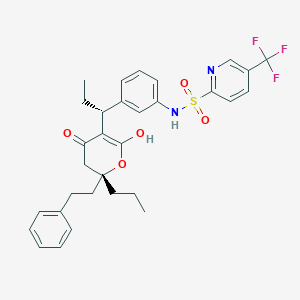

IUPAC Name |

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUHGSWHZTSEU-FYBSXPHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048622 | |

| Record name | Tipranavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble, Freely soluble in dehydrated alcohol, propylene glycol. Insoluble in aqueous buffer, pH 7.5 | |

| Record name | Tipranavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tipranavir (TPV) is a non-peptidic HIV-1 protease inhibitor that inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing formation of mature virions. Two mechanisms are suggested in regards to the potency of tipranavir: 1. Tipravanir may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistance to other protease inhibitors. This also enables tipranavir to adjust to amino acid substitutions at the active site. 2. Tipranavir's strong hydrogen bonding interaction with the amide backbone of the protease active site Asp30 may lead to its activity against resistant viruses., Tipranavir (TPV) is an HIV-1 protease inhibitor that inhibits the virus-specific processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing formation of mature virions., Tipranavir inhibits the replication of laboratory strains of HIV-1 and clinical isolates in acute models of T-cell infection, with 50% effective concentrations (EC50) ranging from 0.03 to 0.07 uM (18-42 ng/mL). Tipranavir demonstrates antiviral activity in cell culture against a broad panel of HIV-1 group M non-clade B isolates (A, C, D, F, G, H, CRF01 AE, CRF02 AG, CRF12 BF). Group O and HIV-2 isolates have reduced susceptibility in cell culture to tipranavir with EC50 values ranging from 0.164 -1 uM and 0.233-0.522 uM, respectively. When used with other antiretroviral agents in cell culture, the combination of tipranavir was additive to antagonistic with other protease inhibitors (amprenavir, atazanavir, indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir) and generally additive with the NNRTIs (delavirdine, efavirenz, and nevirapine) and the NRTIs (abacavir, didanosine, emtricitabine, lamivudine, stavudine, tenofovir, and zidovudine). Tipranavir was synergistic with the HIV-1 fusion inhibitor enfuvirtide. There was no antagonism of the cell culture combinations of tipranavir with either adefovir or ribavirin, used in the treatment of viral hepatitis. | |

| Record name | Tipranavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid from ethyl acetate + heptane | |

CAS No. |

174484-41-4 | |

| Record name | Tipranavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174484-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipranavir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174484414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipranavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipranavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tipranavir | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIPRANAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZT404XD09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86-89 °C | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.